Trichloromethyl 4-nitrophenyl sulfide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Trichloromethyl 4-nitrophenyl sulfide is an organosulfur compound with the molecular formula C7H4Cl3NO2S It is known for its unique chemical structure, which includes a trichloromethyl group attached to a 4-nitrophenyl sulfide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of trichloromethyl 4-nitrophenyl sulfide typically involves the reaction of 4-nitrophenyl thiol with trichloromethyl reagents under controlled conditions. One common method includes the use of trichloromethyl chloroformate as a reagent, which reacts with 4-nitrophenyl thiol in the presence of a base such as triethylamine. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure consistency and quality. The use of continuous flow reactors can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: Trichloromethyl 4-nitrophenyl sulfide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the nitro group to an amino group using reducing agents such as sodium borohydride or catalytic hydrogenation.
Substitution: The trichloromethyl group can be substituted with nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, catalytic hydrogenation.
Substitution: Amines, thiols.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Trichloromethyl 4-nitrophenyl sulfide has diverse applications in scientific research:
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a precursor for bioactive compounds.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of trichloromethyl 4-nitrophenyl sulfide involves its reactivity with various nucleophiles and electrophiles. The trichloromethyl group is highly reactive and can undergo nucleophilic substitution reactions, while the nitrophenyl group can participate in electrophilic aromatic substitution. These reactions enable the compound to interact with a wide range of molecular targets and pathways .
Comparison with Similar Compounds
Trichloromethyl phenyl sulfide: Similar structure but lacks the nitro group.
Trichloromethyl 2-nitrophenyl sulfide: Similar structure with the nitro group in a different position.
Trichloromethyl 4-methylphenyl sulfide: Similar structure but with a methyl group instead of a nitro group
Uniqueness: The combination of these functional groups makes it a versatile compound in various chemical and biological contexts .
Properties
CAS No. |
713-66-6 |
---|---|
Molecular Formula |
C7H4Cl3NO2S |
Molecular Weight |
272.5 g/mol |
IUPAC Name |
1-nitro-4-(trichloromethylsulfanyl)benzene |
InChI |
InChI=1S/C7H4Cl3NO2S/c8-7(9,10)14-6-3-1-5(2-4-6)11(12)13/h1-4H |
InChI Key |
PBCJPHDFBOPCHJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1[N+](=O)[O-])SC(Cl)(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.